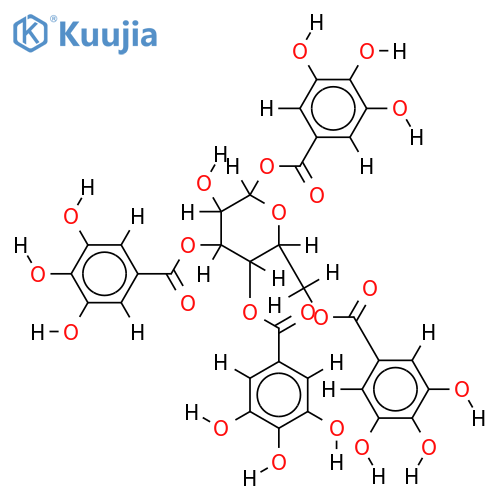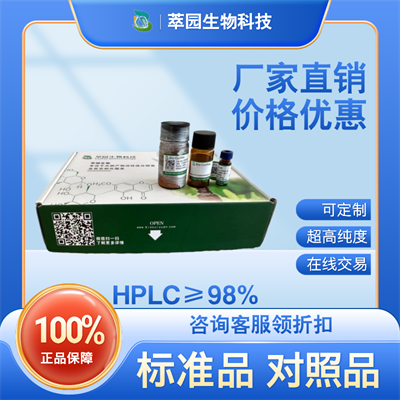Cas no 26922-99-6 (1,3,4,6-tetra-O-gallolyl-beta-D-glucose)

26922-99-6 structure
商品名:1,3,4,6-tetra-O-gallolyl-beta-D-glucose
1,3,4,6-tetra-O-gallolyl-beta-D-glucose 化学的及び物理的性質
名前と識別子
-
- 1,3,4,6-tetra-O-gallolyl-beta-D-glucose
- 1,3,4,6-tetra-O-galloyl-beta-D-Glc
- 1,3,4,6-tetra-O-galloyl-beta-D-glucopyranose
- 1,3,4,6-tetra-O-galloyl-beta-D-glucopyranoside
- 1,3,4,6-Tetra-O-galloyl-beta-D-glucose
- 1,3,4,6-tetra-O-galloyl-beta-D-glucoside
- beta-D-Pyranose-form-1,3,4,6-Tetragalloylglucose
- 1,3,4,6-Tetra-O-galloylglucose
- SCHEMBL6764021
- 26922-99-6
- FS-8493
- [(2R,3R,4R,5R,6S)-5-hydroxy-3,4,6-tris[(3,4,5-trihydroxybenzoyl)oxy]tetrahydropyran-2-yl]methyl 3,4,5-trihydroxybenzoate
- NCGC00385650-01![(2R,3R,4R,5R,6S)-5-hydroxy-3,4,6-tris[(3,4,5-trihydroxybenzoyl)oxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate
- BDBM50004197
- CHEMBL3236509
- AKOS040735162
- 1,3,4,6-Tetragalloylglucose
- 1,3,4,6-Tetra-O-galloyl-.beta.-D-glucopyranose
- (2R,3R,4R,5R,6S)-5-hydroxy-4,6-bis(3,4,5-trihydroxybenzoyloxy)-2-[(3,4,5-trihydroxybenzoyloxy)methyl]oxan-3-yl 3,4,5-trihydroxybenzoate
- (2S,3R,4R,5R,6R)-3-Hydroxy-6-(((3,4,5-trihydroxybenzoyl)oxy)methyl)tetrahydro-2H-pyran-2,4,5-triyl tris(3,4,5-trihydroxybenzoate)
- 1,3,4,6-Tetra-O-galloyl glucose
- MT46233
-
- インチ: InChI=1S/C34H28O22/c35-14-1-10(2-15(36)23(14)43)30(48)52-9-22-28(54-31(49)11-3-16(37)24(44)17(38)4-11)29(55-32(50)12-5-18(39)25(45)19(40)6-12)27(47)34(53-22)56-33(51)13-7-20(41)26(46)21(42)8-13/h1-8,22,27-29,34-47H,9H2
- InChIKey: NRQJFEDEWHTAPZ-UHFFFAOYSA-N
- ほほえんだ: OC1C(OC(=O)c2cc(O)c(O)c(O)c2)OC(COC(=O)c2cc(O)c(O)c(O)c2)C(OC(=O)c2cc(O)c(O)c(O)c2)C1OC(=O)c1cc(O)c(O)c(O)c1
計算された属性
- せいみつぶんしりょう: 788.10722252g/mol
- どういたいしつりょう: 788.10722252g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 13
- 水素結合受容体数: 22
- 重原子数: 56
- 回転可能化学結合数: 13
- 複雑さ: 1340
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 377Ų
- 疎水性パラメータ計算基準値(XlogP): 1.5
じっけんとくせい
- 密度みつど: 2.02±0.1 g/cm3 (20 ºC 760 Torr),
- ようかいど: 極微溶性(0.25 g/l)(25ºC)、
1,3,4,6-tetra-O-gallolyl-beta-D-glucose 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Biosynth | MT46233-5 mg |
1,3,4,6-Tetra-O-galloyl glucose |
26922-99-6 | 5mg |
$418.00 | 2023-01-03 | ||
| Biosynth | MT46233-50 mg |
1,3,4,6-Tetra-O-galloyl glucose |
26922-99-6 | 50mg |
$1,705.00 | 2023-01-03 | ||
| Biosynth | MT46233-100 mg |
1,3,4,6-Tetra-O-galloyl glucose |
26922-99-6 | 100MG |
$2,420.00 | 2023-01-03 | ||
| ChemFaces | CFN95425-10mg |
1,3,4,6-Tetragalloylglucose |
26922-99-6 | >=98% | 10mg |
$318 | 2023-09-19 | |
| Biosynth | MT46233-10 mg |
1,3,4,6-Tetra-O-galloyl glucose |
26922-99-6 | 10mg |
$616.00 | 2023-01-03 | ||
| Biosynth | MT46233-25 mg |
1,3,4,6-Tetra-O-galloyl glucose |
26922-99-6 | 25mg |
$1,146.75 | 2023-01-03 |
1,3,4,6-tetra-O-gallolyl-beta-D-glucose 関連文献
-
Ping Tong Food Funct., 2020,11, 628-639
-
Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909
-
Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765
-
Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
26922-99-6 (1,3,4,6-tetra-O-gallolyl-beta-D-glucose) 関連製品
- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)
- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)
- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)
- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)
- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)
- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)
- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)
- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)
- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)
- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
(CAS:26922-99-6)1,3,4,6-Tetra-O-galloylglucose

清らかである:≥98%
はかる:5mg/20mg/50mg
価格 ($):問い合わせ
Hubei Cuiyuan Biotechnology Co.,Ltd
(CAS:26922-99-6)1,3,4,6-Tetragalloylglucose

清らかである:≥98%
はかる:5mg/20mg/50mg
価格 ($):問い合わせ